[(1,1-dioxo-1lambda6-thietan-3-yl)methyl]urea
Description
[(1,1-dioxo-1lambda6-thietan-3-yl)methyl]urea is a chemical compound with the molecular formula C5H10N2O3S and a molecular weight of 178.21 g/mol This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a urea moiety
Properties
CAS No. |
2142839-97-0 |
|---|---|
Molecular Formula |
C5H10N2O3S |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(1,1-dioxo-1lambda6-thietan-3-yl)methyl]urea typically involves the reaction of appropriate thietane derivatives with urea. One common synthetic route includes the reaction of 3-chloromethyl-1,1-dioxo-1lambda6-thietane with urea under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
[(1,1-dioxo-1lambda6-thietan-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding thietane derivatives with reduced sulfur oxidation states.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of thietane and urea derivatives.
Scientific Research Applications
[(1,1-dioxo-1lambda6-thietan-3-yl)methyl]urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1,1-dioxo-1lambda6-thietan-3-yl)methyl]urea involves its interaction with molecular targets such as enzymes and proteins. The thietane ring and urea moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This makes the compound a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
[(1,1-dioxo-1lambda6-thietan-3-yl)methyl]urea can be compared with other similar compounds such as [(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea . While both compounds contain sulfur and urea moieties, the difference lies in the ring size, with thietan having a four-membered ring and thiolan having a five-membered ring. This difference in ring size can influence the chemical reactivity and biological activity of the compounds, making this compound unique in its applications and properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
